molecular formula C14H12N2O4 B10941278 Benzamide, 4-nitro-N-(phenylmethoxy)- CAS No. 1613-80-5

Benzamide, 4-nitro-N-(phenylmethoxy)-

Cat. No.: B10941278
CAS No.: 1613-80-5
M. Wt: 272.26 g/mol
InChI Key: IGYAERYHRSHDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzyloxy)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-(benzyloxy)-4-nitrobenzamide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(benzyloxy)-4-nitrobenzamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in N-(benzyloxy)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-(benzyloxy)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(benzyloxy)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: N-(benzyloxy)-4-nitrobenzamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the nitro group can participate in electron transfer reactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    N-(benzyloxy)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(benzyloxy)-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-(benzyloxy)-4-methylbenzamide: Features a methyl group in place of the nitro group.

Uniqueness: N-(benzyloxy)-4-nitrobenzamide is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and biological activity

Properties

CAS No.

1613-80-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-nitro-N-phenylmethoxybenzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-6-8-13(9-7-12)16(18)19)15-20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)

InChI Key

IGYAERYHRSHDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.